molecular formula C20H19NO4 B2370036 1-Fmoc-3-azetidine acetic acid CAS No. 959236-89-6

1-Fmoc-3-azetidine acetic acid

Cat. No.: B2370036
CAS No.: 959236-89-6
M. Wt: 337.375
InChI Key: RKRHXPLYZMPRAA-UHFFFAOYSA-N
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Description

1-Fmoc-3-azetidine acetic acid is a chemical compound with the molecular formula C20H19NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-3-azetidine acetic acid typically involves the alkylation of azetidine derivatives. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.

Mechanism of Action

The mechanism of action of 1-Fmoc-3-azetidine acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .

Comparison with Similar Compounds

Uniqueness: 1-Fmoc-3-azetidine acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other azetidine derivatives. Its use of the Fmoc protecting group also makes it particularly valuable in peptide synthesis .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRHXPLYZMPRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-89-6
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid
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